![molecular formula C15H9Cl3N2O3S B14232078 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- CAS No. 540740-93-0](/img/structure/B14232078.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- typically involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . These activators facilitate the formation of the carboxamide group by activating the carboxyl group and connecting it to amines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned activators and reaction conditions, followed by purification processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of novel drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- involves its role as a brain-type glycogen phosphorylase inhibitor. This compound targets the enzyme glycogen phosphorylase, which is involved in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce oxidative stress, and protect against cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]- is unique due to its specific substitution pattern and its potent inhibitory effect on brain-type glycogen phosphorylase. This makes it a promising candidate for therapeutic applications in treating ischemic brain injury and other related conditions .
Properties
CAS No. |
540740-93-0 |
|---|---|
Molecular Formula |
C15H9Cl3N2O3S |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
5-chloro-3-(2,6-dichlorophenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H9Cl3N2O3S/c16-7-4-5-11-8(6-7)13(12(20-11)15(19)21)24(22,23)14-9(17)2-1-3-10(14)18/h1-6,20H,(H2,19,21) |
InChI Key |
JMMANZNYVQEICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


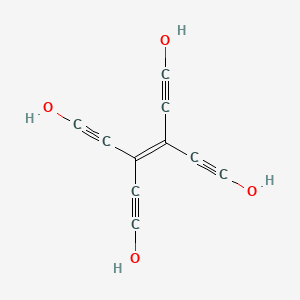
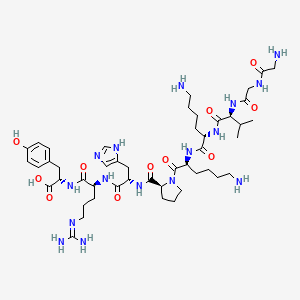
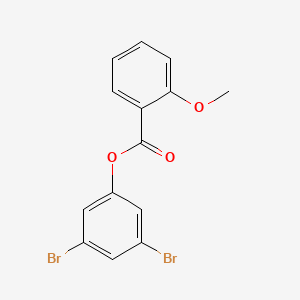
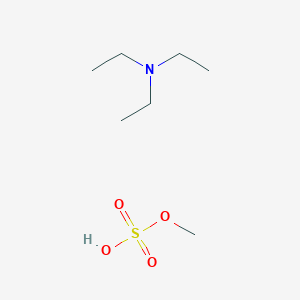
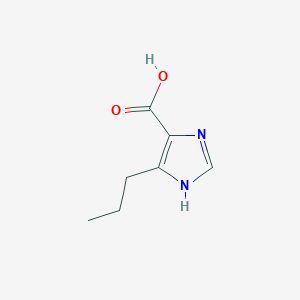
stannane](/img/structure/B14232048.png)

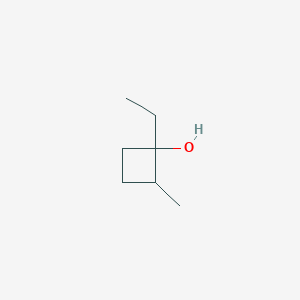

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
